BenchChemオンラインストアへようこそ!

Melafolone

COX‑2 EGFR Dual Inhibitor

Melafolone is a naturally occurring chalcone‑class flavonoid (C₂₂H₂₄O₇, molecular weight 400.42 g/mol) that functions as a potent dual inhibitor of cyclooxygenase‑2 (COX‑2) and epidermal growth factor receptor (EGFR), with reported IC₅₀ values of 13.2 μM and 17.4 μM, respectively [REFS‑1]. The compound was originally isolated from Polygonum lapathifolium and belongs to the 2′-hydroxychalcone structural subfamily [REFS‑2].

Molecular Formula C22H24O7
Molecular Weight 400.4 g/mol
CAS No. 129724-42-1
Cat. No. B1676168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelafolone
CAS129724-42-1
SynonymsMelafolone
Molecular FormulaC22H24O7
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1=C(C(=C(C(=C1O)OC)O)C(=O)C=CC2=CC=CC=C2)OC
InChIInChI=1S/C22H24O7/c1-5-13(2)22(26)29-21-18(25)20(28-4)17(24)16(19(21)27-3)15(23)12-11-14-9-7-6-8-10-14/h6-13,24-25H,5H2,1-4H3/b12-11+
InChIKeyBICSVVFMOSJUCU-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Melafolone (CAS 129724‑42‑1) for Lung Cancer Combination Research – A Structurally Unique Dual COX‑2/EGFR Inhibitor


Melafolone is a naturally occurring chalcone‑class flavonoid (C₂₂H₂₄O₇, molecular weight 400.42 g/mol) that functions as a potent dual inhibitor of cyclooxygenase‑2 (COX‑2) and epidermal growth factor receptor (EGFR), with reported IC₅₀ values of 13.2 μM and 17.4 μM, respectively [REFS‑1]. The compound was originally isolated from Polygonum lapathifolium and belongs to the 2′-hydroxychalcone structural subfamily [REFS‑2]. Its most distinctive feature is the ability to normalize tumor vasculature and down‑regulate PD‑L1 through the PI3K/Akt pathway, thereby enhancing anti‑PD‑1 checkpoint blockade therapy in Lewis lung carcinoma (LLC) and CMT167 models [REFS‑3].

Why Melafolone Cannot Be Replaced by Generic Chalcones or Single‑Target COX‑2/EGFR Inhibitors


Melafolone occupies a narrow pharmacological niche: it is the only 2‑methylbutyrate‑substituted chalcone with experimentally validated dual COX‑2/EGFR inhibition and documented in vivo synergy with anti‑PD‑1 immunotherapy [REFS‑1]. The closest structural analogue, Valafolone (96.61% similarity, differing only in the ester branching: 3‑methylbutyrate vs. 2‑methylbutyrate), has no published COX‑2 or EGFR inhibitory activity, and its biological function remains uncharacterized [REFS‑2]. Other dual COX‑2/EGFR inhibitor scaffolds (e.g., synthetic benzoxazolyl‑phenolics or quinoxaline derivatives) achieve superior enzyme IC₅₀ values but lack the vascular‑normalizing and immune‑modulatory effects that are critical for checkpoint blockade combination strategies [REFS‑3]. Substituting Melafolone with a generic chalcone, a selective COX‑2 inhibitor (e.g., celecoxib), or a selective EGFR inhibitor (e.g., erlotinib) risks losing the multi‑target, microenvironment‑modulating advantages demonstrated in the LLC and CMT167 lung cancer models.

Quantitative Differentiation Evidence for Melafolone Versus Closest Analogs


Dual COX‑2/EGFR Inhibition: Melafolone vs. Closest Structural Analog Valafolone

Melafolone inhibits both COX‑2 (IC₅₀ = 13.2 μM) and EGFR (IC₅₀ = 17.4 μM) in enzyme inhibition assays; its closest structural congener, Valafolone (96.61% 2D structural similarity), has no reported COX‑2 or EGFR inhibitory activity [REFS‑1]. The structural distinction—a 2‑methylbutyrate ester (Melafolone) vs. a 3‑methylbutyrate ester (Valafolone)—is sufficient to abolish detectable dual‑target engagement [REFS‑2].

COX‑2 EGFR Dual Inhibitor Chalcone Structure‑Activity Relationship

In Vivo Checkpoint Blockade Enhancement: Melafolone + Anti‑PD‑1 vs. Anti‑PD‑1 Alone

In syngeneic LLC and CMT167 lung carcinoma models, the combination of Melafolone with anti‑PD‑1 antibody significantly prolonged survival and enhanced tumor growth inhibition compared with anti‑PD‑1 monotherapy. Melafolone monotherapy reduced tumor VEGF, TGF‑β, and PD‑L1 expression while increasing pericyte coverage of tumor vessels—a vascular‑normalization signature not observed with selective COX‑2 or EGFR inhibitors used alone in comparable models [REFS‑1].

Immunotherapy Anti‑PD‑1 Lung Cancer Vascular Normalization LLC CMT167

Kinase Selectivity Profile: Melafolone Dual Activity vs. Synthetic Dual Inhibitor Benchmarks

Melafolone’s moderate inhibitory potency (COX‑2 IC₅₀ = 13.2 μM; EGFR IC₅₀ = 17.4 μM) contrasts sharply with synthetic dual COX‑2/EGFR inhibitors, such as compounds C9 and G10 from the chalcone‑based series by Musa et al. (EGFR IC₅₀ = 0.8 μM and 1.1 μM; COX‑2 IC₅₀ = 1.27 μM and 1.88 μM, respectively) [REFS‑1]. While the synthetic analogues exhibit higher biochemical potency, Melafolone uniquely demonstrates functional vascular normalization and PD‑L1 downregulation in tumor tissue, indicating a poly‑pharmacological action that extends beyond isolated enzyme inhibition [REFS‑2].

EGFR COX‑2 Selectivity Kinase Profiling IC₅₀

Structural Determinant of Activity: 2‑Methylbutyrate Ester vs. Isomeric Esters in Chalcone Backbone

The presence of the (S)‑2‑methylbutyrate ester at the 4‑position of the central phloroglucinol ring is the critical pharmacophoric element that distinguishes Melafolone from Valafolone (3‑methylbutyrate) and other ester‑substituted chalcones. Melafolone is the only compound in this sub‑series with published dual COX‑2/EGFR inhibitory data; isomeric variation to a linear or differently branched ester eliminates the dual‑target activity profile [REFS‑1]. Although no systematic SAR study has been published, the negative data for Valafolone imply that the chiral 2‑methylbutyrate moiety is essential for target engagement [REFS‑2].

Structure‑Activity Relationship Ester Isomerism Chalcone COX‑2 EGFR

Validated Research Applications of Melafolone Based on Quantitative Evidence


Combination Immunotherapy Enhancement in Pre‑Clinical Lung Cancer Models

Melafolone is the tool compound of choice for studies aiming to sensitize non‑small‑cell lung cancer (NSCLC) tumors to anti‑PD‑1 therapy. In both LLC and CMT167 models, oral administration of Melafolone at 50 mg/kg/day combined with anti‑PD‑1 antibody significantly extended survival and reduced tumor burden, accompanied by vascular normalization (increased pericyte coverage, decreased endothelial proliferation) and down‑regulation of PD‑L1 [REFS‑1]. This application leverages the compound’s unique ability to simultaneously target COX‑2, EGFR, and the PI3K/Akt/PD‑L1 axis.

Tumor Microenvironment and Vascular Normalization Studies

Melafolone provides a validated chemical probe for dissecting the interplay between pro‑angiogenic signaling (VEGF, TGF‑β) and immune evasion (PD‑L1) in the tumor microenvironment. In LLC and CMT167 tumors, Melafolone treatment reduced VEGF and TGF‑β expression and functionally normalized tumor vasculature, making it suitable for mechanistic studies of vessel architecture, pericyte biology, and T‑cell infiltration [REFS‑1].

Structure‑Activity Relationship Investigations of Chalcone‑Based Dual Kinase Inhibitors

Because Melafolone is the only naturally occurring chalcone with a defined 2‑methylbutyrate ester that exhibits dual COX‑2/EGFR inhibition, it serves as a reference standard for SAR campaigns. Researchers can use it to benchmark synthetic derivatives and explore the contribution of the chiral ester moiety to the pharmacological profile [REFS‑1][REFS‑2].

Negative Control or Comparator for Synthetic Dual COX‑2/EGFR Inhibitor Development

Given its moderate biochemical potency (COX‑2 IC₅₀ = 13.2 μM; EGFR IC₅₀ = 17.4 μM) but robust in vivo functional activity, Melafolone can serve as a comparator when profiling more potent synthetic dual inhibitors [REFS‑1]. It helps contextualize whether gain in enzyme potency translates to superior in vivo immune‑modulatory effects.

Quote Request

Request a Quote for Melafolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.